6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the dihydropyran ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to interact with various cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the dihydropyran ring.
3,3,5,5-tetramethyl-2,4-dihydroxy-2H-pyran: Contains the dihydropyran ring but lacks the dimethylamino phenyl group.
Uniqueness
6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[4-(dimethylamino)phenyl]-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2)13(21-15(20)17(3,4)14(16)19)11-7-9-12(10-8-11)18(5)6/h7-10,13H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKRJHSLFKSCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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